molecular formula C8H6BrN3OS B2585469 3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 314021-00-6

3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B2585469
CAS RN: 314021-00-6
M. Wt: 272.12
InChI Key: FZSAASAGUXWPPC-UHFFFAOYSA-N
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Description

3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that belongs to the quinazoline family. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Rajasekaran et al. (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, including compounds structurally related to 3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. These compounds showed significant antimicrobial activities against various Gram-positive and Gram-negative bacteria and fungi. Additionally, certain derivatives demonstrated potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Methodological Advances in Synthesis

Azizi and Edrisi (2017) developed a practical and straightforward protocol for preparing 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives. This protocol involves anthranilic acid derivatives reacting with various dithiocarbamate derivatives, highlighting an efficient approach to synthesize compounds like 3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (Azizi & Edrisi, 2017).

Application in Green Chemistry

Molnar et al. (2017) focused on an eco-friendly synthesis of 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones. This synthesis utilized choline chloride/urea deep eutectic solvent and highlighted the environmental benefits and efficiency of this method, which could be applied to compounds like 3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (Molnar, Klenkar, & Tarnai, 2017).

Antitumor and Antioxidant Properties

Ismail and Elsayed (2018) utilized derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one for synthesizing various heterocyclic compounds. These compounds displayed interesting antioxidant and antitumor activities, suggesting potential pharmaceutical applications for structurally related compounds like 3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (Ismail & Elsayed, 2018).

Synthesis of Functionalized Derivatives

A study by Aly (2003) explored the synthesis of novel polyfunctional quinazoline derivatives from 3-(4-Thioxo-3,4-dihydroquinazolin-2-yl)acrylic acid. This research could provide insights into the functionalization of 3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one for pharmaceutical applications (Aly, 2003).

properties

IUPAC Name

3-amino-6-bromo-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3OS/c9-4-1-2-6-5(3-4)7(13)12(10)8(14)11-6/h1-3H,10H2,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSAASAGUXWPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)N(C(=S)N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

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